4-Chloro-2-pentenoyl Chloride

Description

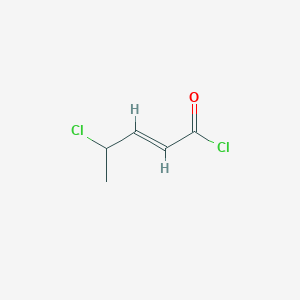

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-chloropent-2-enoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2O/c1-4(6)2-3-5(7)8/h2-4H,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHPJRJJLUWZLMM-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C=C/C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 2 Pentenoyl Chloride

Direct Acyl Chloride Formation from Corresponding Carboxylic Acid Precursors

The most straightforward method for the preparation of 4-chloro-2-pentenoyl chloride is the direct chlorination of 4-chloro-2-pentenoic acid. This transformation involves the replacement of the hydroxyl group of the carboxylic acid with a chloride atom, a common reaction in organic chemistry for the synthesis of acyl chlorides. masterorganicchemistry.comlibretexts.org

Optimization of Chlorinating Reagents and Reaction Conditions for 4-Chloro-2-pentenoic Acid Conversion

The conversion of a carboxylic acid to an acyl chloride is typically achieved using a variety of chlorinating agents. The choice of reagent and the reaction conditions are critical for maximizing the yield and purity of the desired product. Commonly employed reagents for this purpose include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂). masterorganicchemistry.comlibretexts.org

Thionyl chloride is a widely used reagent for this conversion due to its reactivity and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which helps to drive the reaction to completion. masterorganicchemistry.comyoutube.com The reaction is typically carried out in an inert solvent, and gentle heating may be required.

Oxalyl chloride is another effective reagent, often used with a catalytic amount of dimethylformamide (DMF). chem-soc.sicommonorganicchemistry.com This method is known for its mild reaction conditions. For instance, a general procedure for the conversion of a carboxylic acid to its acyl chloride involves dissolving the acid in a dry solvent like dichloromethane, followed by the dropwise addition of oxalyl chloride at a low temperature, such as 0°C. commonorganicchemistry.com A catalytic amount of DMF is then added, and the reaction is allowed to proceed to completion.

Table 1: General Conditions for Acyl Chloride Formation from Carboxylic Acids

| Chlorinating Agent | Typical Solvent | Catalyst | Temperature | Byproducts |

| Thionyl Chloride (SOCl₂) | Dichloromethane, Chloroform | None | Room Temp. to Reflux | SO₂, HCl |

| Oxalyl Chloride ((COCl)₂) | Dichloromethane, Benzene (B151609) | DMF (catalytic) | 0°C to Room Temp. | CO, CO₂, HCl |

Influence of Catalysis on Reaction Efficiency and Product Purity

Catalysis can play a significant role in the efficiency and purity of acyl chloride synthesis. In the case of oxalyl chloride, the use of a catalytic amount of dimethylformamide (DMF) is standard practice. chem-soc.si The DMF acts as a catalyst by reacting with oxalyl chloride to form a Vilsmeier reagent, which is the active electrophilic species that reacts with the carboxylic acid. This catalytic cycle enhances the reaction rate under mild conditions.

In the broader context of synthesizing unsaturated acyl chlorides, palladium catalysts have been employed. For example, the synthesis of 3-pentenoyl chloride can be achieved by the reaction of a chlorobutene with carbon monoxide in the presence of a palladium catalyst. google.com While this is an indirect route for an isomer, it highlights the potential for metal-catalyzed carbonylation reactions in the synthesis of such compounds. The choice of catalyst and ligands can influence the regioselectivity and yield of the carbonylation product.

Indirect Synthetic Routes Involving Functional Group Interconversions

Preparation from Unsaturated Alcohol or Halide Precursors

An alternative synthetic pathway can commence from unsaturated alcohols. For instance, 4-chloro-2-pentene can be synthesized from its corresponding alcohol, 3-penten-2-ol. wikipedia.org This alcohol can be prepared through the reaction of crotonaldehyde (B89634) with a methylmagnesium halide (Grignard reagent). orgsyn.org The subsequent conversion of 4-chloro-2-pentene to the target acyl chloride would involve a series of steps, likely including oxidation to the carboxylic acid followed by chlorination as described in section 2.1.

Another approach starts from dienes. 4-Chloro-2-pentene can be synthesized from 1,3-pentadiene (B166810) with a high yield of 97%. wikipedia.org From this halide precursor, one could envision a pathway involving conversion to a Grignard reagent, followed by reaction with carbon dioxide to form 4-chloro-2-pentenoic acid, and subsequent chlorination.

Pathways from Furan (B31954) Derivatives via Oxidative Cleavage and Acyl Chloride Formation

A scientifically intriguing route involves the oxidative cleavage of furan derivatives. Research has shown that the reaction of chlorine atoms with 2-methylfuran (B129897) can lead to the formation of 4-oxo-2-pentenoyl chloride as a major product. researchgate.net This reaction proceeds via the addition of a chlorine atom to the furan ring, followed by ring-opening and subsequent reactions. While this yields a ketone at the 4-position instead of a chloro group, it demonstrates the feasibility of constructing the pentenoyl chloride backbone from a furan precursor. It is conceivable that modification of the furan substrate or the reaction conditions could lead to the desired 4-chloro-2-pentenoyl chloride.

Further studies on the oxidation of 2-substituted furans using reagents like N-bromosuccinimide (NBS) have been shown to produce trans-4-oxo-2-enals, which can then be oxidized to the corresponding carboxylic acids. acs.org This two-step process from a furan to an unsaturated acid provides a potential pathway to the precursor of 4-chloro-2-pentenoyl chloride.

Stereoselective Synthesis Approaches

Currently, there is a lack of specific information in the scientific literature regarding the stereoselective synthesis of 4-chloro-2-pentenoyl chloride. The presence of a stereocenter at the C4 position and a double bond at the C2 position means that stereoisomers (R/S and E/Z) are possible. Achieving stereocontrol in the synthesis of this compound would likely involve the use of chiral starting materials, chiral catalysts, or stereoselective reagents. For example, a stereoselective reduction of a ketone precursor to a chiral alcohol, followed by a stereospecific chlorination, could be a potential strategy. However, detailed experimental procedures for such an approach for this specific molecule are not documented.

Control of (E)/(Z) Isomerism at the Carbon-Carbon Double Bond during Synthesis

The geometry of the double bond in 4-chloro-2-pentenoyl chloride is crucial, with the (E)-isomer, formally named (E)-4-chloropent-2-enoyl chloride, being a recognized synonym for the compound. tandfonline.com This suggests that synthetic routes often target or result in the formation of the (E)-isomer. While specific, detailed research findings on the stereoselective synthesis of 4-chloro-2-pentenoyl chloride are not extensively documented in publicly available literature, general principles of organic synthesis allow for postulation of viable pathways.

One potential route to 4-chloro-2-pentenoyl chloride involves the reaction of 2-methylfuran with chlorinating agents. For instance, the reaction of 2-methylfuran with chlorine atoms has been reported to yield 4-oxo-2-pentenoyl chloride as a major product in atmospheric chemistry studies. nih.gov While this reaction produces a related keto-compound, it highlights the susceptibility of the furan ring to undergo ring-opening and functionalization to form a pentenoyl chloride backbone. The stereochemical outcome of the double bond in such reactions would be highly dependent on the specific reagents and reaction conditions employed.

A more conventional laboratory synthesis would likely involve the creation of 4-chloro-2-pentenoic acid followed by its conversion to the acyl chloride. The stereoselectivity of the double bond would be established during the synthesis of the unsaturated carboxylic acid. Methods for the stereoselective synthesis of α,β-unsaturated carbonyl compounds are well-established and often rely on Wittig-type reactions or other olefination strategies where the choice of reagents and reaction conditions can strongly influence the E/Z ratio of the product. organic-chemistry.orgrsc.org Subsequent conversion of the carboxylic acid to the acyl chloride, typically using reagents like thionyl chloride or oxalyl chloride, is a standard transformation that generally proceeds with retention of the double bond geometry.

A study on the aza-Nazarov cyclization of α,β-unsaturated acyl chlorides noted that these starting materials were often used as mixtures of (E) and (Z) isomers due to difficulties in their separation. beilstein-journals.org However, in some cases, the isomers could be separated by column chromatography. This suggests that the synthesis of 4-chloro-2-pentenoyl chloride might initially produce a mixture of (E) and (Z) isomers, which could then be separated or used as a mixture in subsequent steps, depending on the requirements of the final product.

| Potential Synthetic Step | Key Consideration for Stereocontrol | Anticipated Product |

| Olefination Reactions (e.g., Wittig) | Choice of ylide and reaction conditions to favor either (E) or (Z) isomer formation. | (E)- or (Z)-4-chloro-2-pentenoic acid |

| Ring-opening of furan derivatives | Nature of the chlorinating agent and reaction conditions. | Mixture of (E)- and (Z)-4-chloro-2-pentenoyl chloride |

| Conversion of carboxylic acid to acyl chloride | Mild conditions to prevent isomerization of the double bond. | (E)- or (Z)-4-chloro-2-pentenoyl chloride |

Chiral Auxiliary-Based or Asymmetric Induction Strategies for Enantioselective Production (if applicable)

The C4 position of 4-chloro-2-pentenoyl chloride is a stereocenter, meaning the compound can exist as two enantiomers. The enantioselective synthesis of a specific enantiomer is often critical for the efficacy of biologically active molecules, such as herbicides. nih.govresearchgate.netmdpi.comnih.gov While the application of chiral auxiliaries or asymmetric induction strategies specifically for the production of 4-chloro-2-pentenoyl chloride is not detailed in the available scientific literature, established principles in asymmetric synthesis can be considered.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of an enantiomerically enriched form of 4-chloro-2-pentenoyl chloride, a chiral auxiliary could be attached to a precursor molecule to control the introduction of the chlorine atom at the C4 position or to direct a conjugate addition to an α,β-unsaturated system.

One common strategy involves the use of chiral oxazolidinones, as pioneered by Evans. nih.gov In a hypothetical application to this synthesis, an α,β-unsaturated acyl group could be attached to a chiral oxazolidinone. A subsequent conjugate addition of a chloride equivalent, or a related nucleophile, could proceed with high diastereoselectivity, directed by the chiral auxiliary. Removal of the auxiliary would then yield the enantiomerically enriched 4-chloro-substituted carboxylic acid, which could be converted to the desired acyl chloride.

Another approach could involve the use of pseudoephedrine as a chiral auxiliary. wikipedia.orgnih.gov Amides derived from pseudoephedrine can be stereoselectively alkylated at the α-position. While this is not directly applicable to the C4 position of the pentenoyl system, related strategies involving conjugate additions to α,β-unsaturated pseudoephedrine amides have been developed and could potentially be adapted. nih.gov

It is important to note that these are generalized strategies, and their successful application to the synthesis of 4-chloro-2-pentenoyl chloride would require significant experimental investigation and optimization. The lack of published research in this specific area suggests that such processes, if developed, may be proprietary.

| Asymmetric Strategy | General Principle | Potential Application to 4-Chloro-2-pentenoyl Chloride Synthesis |

| Evans Chiral Auxiliary (Oxazolidinone) | Diastereoselective conjugate addition to an α,β-unsaturated N-acyloxazolidinone. nih.gov | A chiral oxazolidinone could be acylated with a precursor like 2-pentenoyl chloride, followed by a diastereoselective chlorination at the 4-position. |

| Pseudoephedrine Chiral Auxiliary | Diastereoselective alkylation of an amide enolate. wikipedia.org | A more complex, multi-step sequence would be required, potentially involving a conjugate addition to an unsaturated pseudoephedrine amide. |

Chemical Reactivity and Mechanistic Investigations of 4 Chloro 2 Pentenoyl Chloride

Nucleophilic Acyl Substitution Reactions at the Carbonyl Center

The acyl chloride group in 4-chloro-2-pentenoyl chloride is a highly reactive functional group, readily undergoing nucleophilic acyl substitution. This reactivity stems from the strong electron-withdrawing nature of both the chlorine atom and the adjacent carbonyl oxygen, which renders the carbonyl carbon highly electrophilic. Furthermore, the chloride ion is an excellent leaving group, facilitating the substitution process. youtube.com

The general mechanism for nucleophilic acyl substitution involves a two-step addition-elimination process. youtube.commasterorganicchemistry.com Initially, a nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π-bond and forming a tetrahedral intermediate. libretexts.org Subsequently, the carbonyl π-bond is reformed, and the chloride ion is expelled as the leaving group. youtube.com

Amidation and Esterification Pathways

Amidation: 4-Chloro-2-pentenoyl chloride is expected to react readily with ammonia (B1221849) and primary or secondary amines to form the corresponding amides. This type of reaction is a fundamental transformation in organic synthesis. For instance, it has been used in the synthesis of alkenamides with herbicidal activity. cymitquimica.com The reaction proceeds via the addition-elimination mechanism, where the nitrogen atom of the amine acts as the nucleophile. youtube.com Typically, two equivalents of the amine are used; one acts as the nucleophile, and the second acts as a base to neutralize the hydrogen chloride byproduct. youtube.com

Esterification: Similarly, the reaction of 4-chloro-2-pentenoyl chloride with alcohols leads to the formation of esters. This alcoholysis follows the same nucleophilic acyl substitution pathway, with the oxygen atom of the alcohol serving as the nucleophile. youtube.comlibretexts.org The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine, to scavenge the HCl produced.

A summary of these reactions is presented below:

| Nucleophile | Product Type | General Reaction |

| Ammonia (NH₃) | Primary Amide | R-COCl + 2NH₃ → R-CONH₂ + NH₄Cl |

| Primary Amine (R'NH₂) | Secondary Amide | R-COCl + 2R'NH₂ → R-CONHR' + R'NH₃Cl |

| Secondary Amine (R'₂NH) | Tertiary Amide | R-COCl + 2R'₂NH → R-CONR'₂ + R'₂NH₂Cl |

| Alcohol (R'OH) | Ester | R-COCl + R'OH → R-COOR' + HCl |

(where R = CH₃CHClCH=CH-)

Thioester and Anhydride (B1165640) Formation Reactions

Thioester Formation: Based on the high reactivity of acyl chlorides, 4-chloro-2-pentenoyl chloride is predicted to react with thiols (R'SH) to form thioesters (R-COSR'). This reaction is analogous to esterification, with the sulfur atom of the thiol acting as the nucleophile. The greater nucleophilicity of sulfur compared to oxygen generally leads to rapid reaction rates.

Anhydride Formation: The reaction of 4-chloro-2-pentenoyl chloride with a carboxylate salt (R'COO⁻Na⁺) would yield a mixed anhydride (R-CO-O-CO-R'). Alternatively, reaction with a carboxylic acid (R'COOH) can also lead to anhydride formation, often requiring a base to facilitate the reaction. Acid anhydrides are themselves reactive acylating agents. masterorganicchemistry.com

Detailed Mechanistic Studies of Carbonyl Electrophilicity and Leaving Group Efficacy

Detailed mechanistic studies on α,β-unsaturated acyl chlorides confirm the high electrophilicity of the carbonyl carbon. rsc.org The presence of the conjugated double bond can influence the reactivity, though the primary site of nucleophilic attack remains the carbonyl carbon due to the superior leaving group ability of the chloride ion compared to a potential Michael addition.

The efficacy of the chloride ion as a leaving group is a key factor in the high reactivity of acyl chlorides. youtube.com The stability of the resulting chloride anion (Cl⁻) makes the elimination step of the nucleophilic acyl substitution mechanism highly favorable. This is in contrast to other carboxylic acid derivatives, such as esters or amides, which have less effective leaving groups (alkoxides and amides, respectively) and are consequently less reactive. masterorganicchemistry.com

Electrophilic Addition Reactions Across the Carbon-Carbon Double Bond

The carbon-carbon double bond in 4-chloro-2-pentenoyl chloride is susceptible to electrophilic addition reactions. However, the electron-withdrawing effect of the adjacent carbonyl group deactivates the double bond towards electrophiles compared to a simple alkene.

Halogenation and Hydrohalogenation Mechanisms

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond is a characteristic reaction of alkenes. libretexts.org The reaction proceeds through a cyclic halonium ion intermediate. libretexts.org The initial step involves the electrophilic attack of the halogen on the π-bond of the alkene. The subsequent attack of the halide ion on the intermediate occurs in an anti-fashion, leading to a di-halogenated product. libretexts.org

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to the double bond is also possible. The regioselectivity of this reaction would be influenced by both electronic and steric factors. The electron-withdrawing acyl chloride group would direct the electrophilic hydrogen to the carbon atom further away from it (C-3).

Hydroboration-Oxidation and Epoxidation Pathways

Hydroboration-Oxidation: This two-step reaction sequence allows for the anti-Markovnikov hydration of the double bond. Borane (BH₃) would add to the double bond, with the boron atom attaching to the less sterically hindered carbon atom (C-2) and the hydrogen to the more substituted carbon (C-3). Subsequent oxidation with hydrogen peroxide in a basic solution would replace the boron with a hydroxyl group, yielding a β-hydroxy acyl chloride.

Epoxidation: The carbon-carbon double bond can be converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction involves the transfer of an oxygen atom from the peroxy acid to the double bond in a concerted mechanism. The resulting product would be 4-chloro-2,3-epoxypentanoyl chloride. The electron-withdrawing nature of the carbonyl group would make this reaction slower than for an unactivated alkene.

Stereochemical Outcomes and Regioselectivity in Alkene Additions

The presence of the α,β-unsaturated system in 4-chloro-2-pentenoyl chloride opens the door to various addition reactions across the C2=C3 double bond. The outcomes of these additions are governed by both regioselectivity (which atom bonds to C2 vs. C3) and stereoselectivity (the 3D orientation of the new bonds).

Regioselectivity: The electronic nature of the α,β-unsaturated acyl chloride system heavily influences regioselectivity. The carbonyl group is strongly electron-withdrawing, which polarizes the double bond, creating an electrophilic center at the β-carbon (C3). This makes it susceptible to attack by nucleophiles in what is known as a conjugate or 1,4-addition. Conversely, electrophilic additions, such as the addition of hydrogen halides, would be expected to proceed via protonation at the α-carbon to form a more stable carbocation at the β-carbon, stabilized by the adjacent chlorine atom. Iron-catalyzed additions of acid chlorides to alkynes have been shown to be highly regio- and stereoselective, suggesting that metal catalysis could be a powerful tool to control additions to the unsaturated system of 4-chloro-2-pentenoyl chloride. rsc.org

Stereoselectivity: Stereoselectivity in additions to the alkene is dictated by the geometry of the starting material (E/Z isomerism) and the mechanism of the addition. For instance, reactions that proceed through a bridged intermediate, such as a chloronium ion, often result in anti-addition, where the two new groups add to opposite faces of the double bond. nih.gov In contrast, concerted additions, like hydroboration, typically result in syn-addition. The use of chiral catalysts can induce enantioselectivity, favoring the formation of one enantiomer over the other. acs.orgacs.org For example, catalytic asymmetric chloroamination of α,β-unsaturated γ-keto esters has been achieved with high efficiency and stereoselectivity using a chiral scandium complex. nih.gov

Nucleophilic Addition Reactions to the Alpha,Beta-Unsaturated System

The electrophilic nature of both the carbonyl carbon (C1) and the β-carbon (C3) allows for two main types of nucleophilic attack: direct addition (1,2-addition) to the carbonyl group and conjugate addition (1,4-addition) to the double bond. The preferred pathway is largely determined by the nature of the nucleophile, a concept often described by Hard/Soft Acid/Base (HSAB) theory. chemistrysteps.com

Michael-type addition is a classic example of a 1,4-conjugate addition, typically involving "soft" nucleophiles. masterorganicchemistry.com For 4-chloro-2-pentenoyl chloride, the β-carbon (C3) is the soft electrophilic site. Soft nucleophiles, such as enolates, amines, and thiols, preferentially attack this position. nih.gov The reaction proceeds via the formation of an enolate intermediate, which is then protonated during workup to yield the 1,4-adduct. chemistrysteps.com This pathway is foundational for building more complex molecular architectures.

| Nucleophile (Michael Donor) | Expected Product after Workup | Reaction Type |

|---|---|---|

| Dimethyl malonate / Base | Dimethyl 2-(4-chloro-1-oxopentan-3-yl)malonate | C-C bond formation |

| Piperidine | 4-Chloro-3-(piperidin-1-yl)pentanoyl chloride | C-N bond formation |

| Thiophenol / Base | 4-Chloro-3-(phenylthio)pentanoyl chloride | C-S bond formation |

The choice of organometallic reagent is critical in determining the regioselectivity of the addition. masterorganicchemistry.com

Grignard Reagents (RMgX): As "hard" nucleophiles, Grignard reagents typically favor 1,2-addition. chemistrysteps.commasterorganicchemistry.com They react directly with the hard electrophilic carbonyl carbon (C1) of the acyl chloride. This initially forms a ketone, which is itself highly reactive towards Grignard reagents. organicchemistrytutor.com Consequently, a second equivalent of the Grignard reagent usually adds to the newly formed ketone, resulting in a tertiary alcohol after aqueous workup. chemistrysteps.commasterorganicchemistry.com

Organocuprates (R₂CuLi): Gilman reagents, or organocuprates, are "soft" organometallic nucleophiles. chemistrysteps.comorganicchemistrytutor.com They exhibit a strong preference for 1,4-conjugate addition to α,β-unsaturated systems. masterorganicchemistry.commasterorganicchemistry.com The reaction with 4-chloro-2-pentenoyl chloride would involve the addition of an alkyl group (R) to the β-carbon (C3). A key advantage of using organocuprates with acyl chlorides is that the reaction typically stops at the ketone stage, as cuprates are generally unreactive towards ketones. chemistrysteps.comorganicchemistrytutor.com

| Reagent | Type | Preferred Addition | Expected Final Product (with CH₃- reagent) |

|---|---|---|---|

| CH₃MgBr (Grignard) | Hard Nucleophile | 1,2-Addition | 5-Chloro-2,3-dimethyl-hexan-3-ol |

| (CH₃)₂CuLi (Gilman) | Soft Nucleophile | 1,4-Addition | 4-Chloro-3-methylpentanoyl chloride |

The dual functionality of 4-chloro-2-pentenoyl chloride creates opportunities for tandem reactions, where an initial conjugate addition is followed by an intramolecular cyclization. This process, often termed a Michael-Initiated Ring Closure (MIRC), is a powerful strategy for synthesizing cyclic compounds. researchgate.netnih.gov

A plausible MIRC pathway for this molecule would involve:

Conjugate Addition: A nucleophile adds to the β-carbon (C3), generating an enolate intermediate.

Intramolecular Substitution: The newly formed enolate can then act as an internal nucleophile, attacking the C4 carbon and displacing the chloride leaving group in an intramolecular Sₙ2 reaction.

This sequence would lead to the formation of a cyclopropane (B1198618) ring, specifically a substituted cyclopropanecarbonyl chloride. The stereochemistry of the cyclopropane ring would depend on the geometry of the enolate and the transition state of the ring-closing step. Such tandem reactions are highly valuable for their ability to rapidly build molecular complexity from simple starting materials. nih.govmdpi.com

Reactions Involving the Alkyl Chloride Moiety at C-4

The chlorine atom at the C-4 position is a secondary and allylic-type halide, which allows it to participate in nucleophilic substitution reactions through both Sₙ1 and Sₙ2 pathways. youtube.com The operative mechanism is highly dependent on the reaction conditions, including the strength of the nucleophile and the polarity of the solvent. pressbooks.pubmasterorganicchemistry.com

Sₙ2 Pathway: This pathway is favored by strong, weakly basic nucleophiles (e.g., I⁻, CN⁻, N₃⁻) in polar aprotic solvents (e.g., acetone, DMF). pressbooks.pub The reaction proceeds via a one-step, concerted mechanism where the nucleophile attacks the C-4 carbon from the backside, displacing the chloride ion and leading to an inversion of stereochemistry at the C-4 center. masterorganicchemistry.com

Sₙ1 Pathway: This pathway is favored by weak nucleophiles (e.g., H₂O, ROH) in polar protic solvents (e.g., ethanol, formic acid). youtube.compressbooks.pub The reaction proceeds through a two-step mechanism. ucsd.edu The first and rate-determining step is the departure of the chloride leaving group to form a secondary, resonance-stabilized allylic carbocation. This planar carbocation can then be attacked by the nucleophile from either face, leading to a mixture of stereoisomeric products (racemization if the carbon was chiral). masterorganicchemistry.comucsd.edu The stability of the allylic carbocation makes the Sₙ1 pathway particularly accessible for this substrate. youtube.com

Elimination Reactions (E1 and E2) for Diene Formation

The presence of a chlorine atom on the fourth carbon and an acyl chloride at the terminus of the five-carbon chain allows for elimination reactions to form conjugated dienes, which are valuable intermediates in organic synthesis. mdpi.com These reactions can proceed through either E1 (unimolecular elimination) or E2 (bimolecular elimination) mechanisms, with the outcome largely dictated by the reaction conditions, particularly the nature of the base and solvent. iitk.ac.indalalinstitute.com

E2 Mechanism: A strong, sterically hindered base will favor the E2 pathway. iitk.ac.inmasterorganicchemistry.com This is a concerted, one-step process where the base abstracts a proton from the carbon adjacent to the chlorine-bearing carbon (the β-carbon), and the chloride ion is simultaneously expelled. masterorganicchemistry.com For 4-chloro-2-pentenoyl chloride, this would lead to the formation of a new double bond, resulting in a pentadienoyl chloride. The stereochemistry of the E2 reaction is highly specific, requiring an anti-periplanar arrangement of the proton being abstracted and the leaving group (chlorine). iitk.ac.in This stereochemical requirement can influence the geometry of the resulting diene.

E1 Mechanism: In contrast, the E1 mechanism is a two-step process that is favored by weak bases and polar protic solvents. iitk.ac.inlibretexts.org The first step involves the slow departure of the chloride ion to form a carbocation intermediate at the fourth carbon. This carbocation is then deprotonated at an adjacent carbon in a fast second step to form the diene. The stability of the carbocation intermediate is a key factor in E1 reactions. iitk.ac.in Due to the potential for rearrangement of the carbocation intermediate, E1 reactions can sometimes lead to a mixture of products.

Zaitsev's rule generally predicts that the more substituted (and therefore more stable) alkene will be the major product of an elimination reaction. masterorganicchemistry.com However, the specific conditions and the potential for steric hindrance can sometimes lead to the formation of the less substituted Hofmann product. youtube.com

Table 1: Factors Influencing E1 vs. E2 Elimination in 4-Chloro-2-pentenoyl Chloride

| Factor | Favors E1 | Favors E2 |

| Base | Weak base (e.g., H₂O, ROH) iitk.ac.in | Strong, non-nucleophilic base (e.g., t-BuOK) iitk.ac.in |

| Solvent | Polar protic (e.g., ethanol) iitk.ac.in | Polar aprotic (e.g., DMSO, DMF) iitk.ac.in |

| Substrate | Tertiary > Secondary | Primary > Secondary > Tertiary iitk.ac.in |

| Kinetics | First-order rate law: Rate = k[Substrate] dalalinstitute.com | Second-order rate law: Rate = k[Substrate][Base] dalalinstitute.com |

| Rearrangements | Possible | Not possible |

Formation of Organometallic Reagents (e.g., Grignard Reagents) and Their Subsequent Reactivity

The alkyl chloride functionality in 4-chloro-2-pentenoyl chloride can be used to form organometallic reagents, most notably Grignard reagents. wikipedia.orglibretexts.org This is typically achieved by reacting the compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orglibretexts.org The resulting organometallic compound would be a Grignard reagent with the magnesium inserted into the carbon-chlorine bond.

It is crucial to consider the reactivity of the other functional groups present in the molecule. The highly reactive acyl chloride group would readily react with a Grignard reagent. saskoer.ca Therefore, the formation of a stable Grignard reagent from 4-chloro-2-pentenoyl chloride itself is problematic, as it would likely lead to self-reaction and polymerization. A more practical approach would involve protecting the acyl chloride group before the formation of the Grignard reagent.

Once formed (from a protected precursor), the Grignard reagent derived from the 4-chloro position would be a potent nucleophile and a strong base. utexas.edulibretexts.org Its subsequent reactivity could be directed towards various electrophiles. For instance, it could participate in coupling reactions with other organic halides in the presence of a suitable catalyst to form new carbon-carbon bonds. wikipedia.org Reaction with carbonyl compounds like aldehydes, ketones, and esters would lead to the formation of alcohols. saskoer.cabethunecollege.ac.in

Table 2: Potential Reactions of a Grignard Reagent Derived from a Protected 4-Chloro-2-pentenoyl Chloride

| Reactant | Product Type |

| Aldehyde | Secondary Alcohol bethunecollege.ac.in |

| Ketone | Tertiary Alcohol bethunecollege.ac.in |

| Ester | Tertiary Alcohol (after double addition) saskoer.ca |

| Alkyl Halide (with catalyst) | Coupled Alkane wikipedia.org |

| Carbon Dioxide | Carboxylic Acid |

| Epoxide | Primary Alcohol libretexts.org |

Cascade and Tandem Reactions Utilizing Multiple Reactive Sites

The unique arrangement of an acyl chloride, an alkene, and an alkyl halide in 4-chloro-2-pentenoyl chloride makes it an ideal substrate for cascade or tandem reactions, where multiple transformations occur in a single pot. nih.govrsc.org These reactions offer a powerful strategy for rapidly building molecular complexity from a relatively simple starting material.

Sequential Transformations Involving Acyl Chloride, Alkene, and Alkyl Halide Functionalities

A carefully designed reaction sequence can exploit the different reactivities of the functional groups. For example, the acyl chloride is the most electrophilic site and can be selectively targeted first. A nucleophile, such as an amine or an alcohol, could react with the acyl chloride to form an amide or an ester, respectively. This initial reaction could be the first step in a multi-component assembly process. nih.gov

Following the initial reaction at the acyl chloride, the alkene functionality could then participate in a subsequent transformation. For instance, a radical addition could be initiated at the alkene. Alternatively, the newly formed amide or ester could direct a subsequent intramolecular reaction involving the alkene.

Finally, the alkyl chloride could be involved in a cyclization step. For example, if the initial nucleophile contained a suitable functional group, an intramolecular nucleophilic substitution could occur, leading to the formation of a cyclic compound. Such a strategy allows for the construction of complex heterocyclic frameworks in a highly efficient manner.

Rearrangement Reactions Facilitated by Synergistic Functional Group Interactions

The close proximity of the different functional groups in 4-chloro-2-pentenoyl chloride can facilitate unique rearrangement reactions. These rearrangements are often driven by the formation of a more stable intermediate or product.

One potential rearrangement is a Claisen-type rearrangement. caltech.edubyjus.com If the acyl chloride is converted to a suitable ketene (B1206846) derivative, a caltech.educaltech.edu-sigmatropic rearrangement could occur involving the adjacent alkene. The presence of the chlorine atom could influence the stereochemical outcome of such a rearrangement.

Another possibility involves the formation of an intermediate that undergoes a Favorskii-type rearrangement. msu.edu Treatment with a base could lead to the formation of a cyclopropanone (B1606653) intermediate through the involvement of the enolate of the acyl chloride and the alkyl chloride. Subsequent ring-opening of this strained intermediate would lead to a rearranged carboxylic acid derivative.

Isotopic labeling studies and kinetic isotope effect (KIE) measurements can be powerful tools to elucidate the mechanisms of these complex rearrangements, helping to distinguish between concerted and stepwise pathways. acs.org The interplay between the functional groups can lead to unexpected and synthetically useful transformations, highlighting the rich and complex reactivity of 4-chloro-2-pentenoyl chloride.

Applications of 4 Chloro 2 Pentenoyl Chloride in Advanced Organic Synthesis

As a Versatile Building Block for Diverse Molecular Scaffolds

The dual reactivity of 4-Chloro-2-pentenoyl chloride allows it to act as a five-carbon building block for introducing intricate functionality into molecules. The acyl chloride provides a site for direct linkage to nucleophiles such as alcohols, amines, and carbanions, while the chloro-alkene moiety offers a handle for subsequent cyclization or cross-coupling reactions.

Lactones (cyclic esters) and lactams (cyclic amides) are prevalent structural motifs in a vast number of biologically active compounds and natural products. pharmaguideline.com The structure of 4-Chloro-2-pentenoyl chloride is well-suited for the synthesis of substituted γ-lactones and γ-lactams through a sequential reaction-cyclization pathway.

The general strategy involves the initial acylation of a substrate, followed by an intramolecular nucleophilic substitution. For example, reaction with a β-hydroxy ester could yield an intermediate that, upon treatment with a base, undergoes intramolecular cyclization to form a lactone. Similarly, reaction with an amino acid derivative could lead to the formation of a lactam. Base-promoted intramolecular cyclization is a common and effective method for synthesizing four-membered lactams (β-lactams) from suitable precursors. researchgate.net While direct examples using 4-Chloro-2-pentenoyl chloride are scarce, the principle is a cornerstone of heterocyclic synthesis.

Table 1: Potential Synthesis of Lactones and Lactams

| Starting Nucleophile | Intermediate Type | Potential Product | General Reaction Type |

|---|---|---|---|

| β-Hydroxy ester | Acyclic ester with allylic chloride | Substituted γ-Lactone | Acylation followed by Intramolecular O-Alkylation |

| β-Amino acid | Acyclic amide with allylic chloride | Substituted γ-Lactam | Acylation followed by Intramolecular N-Alkylation |

The synthesis of single-enantiomer compounds is critical in pharmaceutical chemistry. 4-Chloro-2-pentenoyl chloride possesses multiple sites that can be targeted for asymmetric transformations to create chiral synthons. Organocatalysis, particularly with cinchona alkaloids, has proven effective for the asymmetric synthesis of chiral aldehydes and other molecules through conjugate additions. nih.gov

Potential asymmetric reactions involving 4-Chloro-2-pentenoyl chloride include:

Catalytic Asymmetric Conjugate Addition: The α,β-unsaturated system is a prime target for enantioselective conjugate addition of nucleophiles, catalyzed by chiral organocatalysts or transition metal complexes. This would establish a new stereocenter at the 3-position.

Enantioselective Hydrogenation: The double bond can be selectively hydrogenated using chiral ruthenium or rhodium catalysts to produce chiral 4-chloropentanoyl chloride. nih.gov

Asymmetric Nucleophilic Substitution: The chlorine atom at the 4-position is allylic, making it susceptible to SN2 or SN2' reactions. Using a chiral nucleophile or a chiral catalyst could control the stereochemistry at this center.

These strategies would convert the achiral starting material into valuable, enantiomerically enriched building blocks for further elaboration. nih.govdntb.gov.ua

Role in Complex Molecule and Natural Product Total Synthesis

The construction of complex natural products often relies on strategic intermediates that contain multiple functional groups, allowing for the efficient assembly of the target's carbon skeleton. nih.govbeilstein-journals.orgresearchgate.net

Although no total syntheses explicitly name 4-Chloro-2-pentenoyl chloride as a key intermediate in the reviewed literature, its potential is clear. As a bifunctional five-carbon unit, it could serve as a linchpin in convergent syntheses. For instance, it could be used to bridge two different molecular fragments—one via acylation and the other via substitution of the chloride. Halogenated natural products are a significant class of secondary metabolites, and reagents that can introduce a chloro-functionalized chain are valuable tools in their synthesis. nih.govcolumbia.edu The reactivity of the compound would allow for its incorporation into larger frameworks that are precursors to various biologically active molecules.

Polyketides and terpenoids represent two of the largest classes of natural products. Terpenoids are constructed from five-carbon isoprene (B109036) units. While 4-Chloro-2-pentenoyl chloride is a five-carbon molecule, its specific functionality does not directly mimic the typical isoprenoid precursors used in biosynthesis or common biomimetic synthesis. There is no direct evidence from the provided search results to suggest its use in the synthesis of polyketide or terpenoid analogs. However, its ability to form lactone rings could be relevant to the synthesis of some polyketide-derived macrolactones, though this application is speculative.

Utilization in Heterocyclic Chemistry

Heterocyclic compounds are of paramount importance in medicinal chemistry. Reagents like chloroacetylchloride are known to be versatile precursors for a wide array of heterocycles. researchgate.net By analogy, 4-Chloro-2-pentenoyl chloride can be envisioned as a valuable synthon for various heterocyclic systems beyond lactones and lactams, typically in reactions where it provides a three-to-five-carbon fragment.

Common strategies for synthesizing heterocycles often involve the condensation of a bifunctional reagent with another molecule containing complementary reactive sites. cem.com

Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis and related methods involve the reaction of a thioamide with an α-haloketone or a similar electrophile. pharmaguideline.comorganic-chemistry.org 4-Chloro-2-pentenoyl chloride could potentially react with thioamides or thioureas, where the acyl chloride first reacts, and a subsequent intramolecular step involving the chloro-alkene portion could lead to complex thiazole derivatives. ias.ac.ingoogle.com

Pyridine and Pyrimidine Synthesis: The synthesis of substituted pyridines and pyrimidines often involves the condensation of 1,3-dicarbonyl compounds or their equivalents with amines or amidines, respectively. bu.edu.egorganic-chemistry.orgpatsnap.comorganic-chemistry.orgmdpi.com 4-Chloro-2-pentenoyl chloride could act as the carbon backbone in such condensations. For example, reaction with an amidine could potentially lead to a dihydropyrimidine (B8664642) intermediate, which could then be oxidized or further modified to form a substituted pyrimidine. researchgate.netgoogle.com

Table 2: Potential Applications in Heterocyclic Synthesis

| Co-reactant | Potential Heterocycle | General Synthetic Principle |

|---|---|---|

| Thioamide / Thiourea | Thiazole derivative | Condensation/cyclization (e.g., Hantzsch-type) |

| Amidine / Guanidine | Pyrimidine derivative | Condensation providing a C-C-C fragment |

| Ammonia (B1221849) / Primary Amine + Carbonyl | Pyridine derivative | Condensation providing a C5 fragment (e.g., Hantzsch-type) |

Therefore, it is not possible to generate the article with the specified structure and content while adhering to the strict requirement of focusing solely on "4-Chloro-2-pentenoyl Chloride." The available chemical literature does not appear to cover the synthetic applications outlined in the user's request for this specific compound.

Advanced Analytical and Spectroscopic Methodologies for Research Involving 4 Chloro 2 Pentenoyl Chloride

Spectroscopic Elucidation of Reaction Intermediates and Products

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and connectivity of atoms within a molecule. For a compound like 4-chloro-2-pentenoyl chloride, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential for unambiguous identification and characterization.

NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. By analyzing the magnetic properties of atomic nuclei, it provides information on the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: Proton NMR provides information about the number, environment, and connectivity of hydrogen atoms. For 4-chloro-2-pentenoyl chloride, the spectrum would exhibit distinct signals for the protons at each position. The chemical shifts are influenced by the electronegativity of adjacent atoms (Cl, O) and the presence of the C=C double bond and the carbonyl group. The coupling constants (J-values) between adjacent protons are critical for establishing connectivity and, importantly, for assigning the stereochemistry (E/Z isomerism) of the double bond. A larger coupling constant (typically >10 Hz) between the olefinic protons at C2 and C3 would indicate an E (trans) configuration, while a smaller value would suggest a Z (cis) configuration.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the different carbon environments in the molecule. The carbonyl carbon of the acyl chloride group is typically observed at a low field (downfield) in the range of 160-180 ppm. The olefinic carbons (C2 and C3) would resonate in the 120-150 ppm range, while the carbon bearing the chlorine (C4) and the terminal methyl carbon (C5) would appear at higher fields (upfield).

¹⁷O NMR Spectroscopy: While less common, ¹⁷O NMR can be used to probe the electronic environment of the oxygen atoms. In 4-chloro-2-pentenoyl chloride, two distinct oxygen environments exist: the carbonyl oxygen and potentially oxygen in intermediates or byproducts. The chemical shift of the carbonyl oxygen would be highly sensitive to conjugation and the electronic effects of the acyl chloride group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for (E)-4-Chloro-2-pentenoyl Chloride

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| 1 | C=O | - | ~168 | Carbonyl carbon of the acyl chloride. |

| 2 | CH | ~7.0-7.3 | ~145 | Olefinic proton, downfield due to carbonyl group and double bond. |

| 3 | CH | ~6.2-6.5 | ~128 | Olefinic proton, coupled to H at C2 and H at C4. |

| 4 | CH | ~4.5-4.8 | ~55 | Proton on carbon attached to chlorine, deshielded. |

| 5 | CH₃ | ~1.6-1.8 | ~20 | Methyl group protons. |

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing fragmentation patterns.

For 4-chloro-2-pentenoyl chloride (C₅H₆Cl₂O), the molecular ion peak (M⁺) would be a key feature. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), the mass spectrum will exhibit a characteristic pattern for any chlorine-containing fragment. The molecular ion region will show two peaks, [M]⁺ and [M+2]⁺, with an intensity ratio of approximately 9:6 for a molecule containing two chlorine atoms (one from the acyl chloride and one at C4). chemguide.co.uk

Electron ionization (EI) would cause the molecular ion to fragment in predictable ways. Common fragmentation pathways for acyl chlorides include the loss of a chlorine radical (•Cl) to form an acylium ion ([M-35]⁺), which is often a prominent peak. libretexts.orglibretexts.org Further fragmentation could involve the loss of carbon monoxide (CO) from the acylium ion. Cleavage adjacent to the C-Cl bond at C4 is also expected.

Table 2: Predicted Key Mass Spectrometry Fragments for 4-Chloro-2-pentenoyl Chloride

| m/z Value | Proposed Fragment Ion | Notes |

| 152/154/156 | [C₅H₆Cl₂O]⁺ | Molecular ion peak cluster, showing the characteristic isotopic pattern for two chlorine atoms. |

| 117/119 | [C₅H₆ClO]⁺ | Loss of a chlorine radical (•Cl) from the acyl chloride or C4 position. The 3:1 isotope pattern indicates one remaining chlorine atom. |

| 89/91 | [C₄H₆Cl]⁺ | Loss of CO from the [C₅H₆ClO]⁺ acylium ion. |

| 63 | [C₅H₃]⁺ | Potential fragment from further decomposition. |

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an excellent tool for identifying the functional groups present in a molecule.

The IR spectrum of 4-chloro-2-pentenoyl chloride would be dominated by a very strong and sharp absorption band characteristic of the C=O stretch of the acyl chloride functional group. This peak typically appears at a high frequency, around 1785-1815 cm⁻¹, which is higher than that of ketones or aldehydes due to the electron-withdrawing effect of the chlorine atom. libretexts.org Other key absorptions would include the C=C stretch of the alkene, the C-Cl stretches, and the various C-H stretches and bends. IR spectroscopy is also highly effective for reaction monitoring, for instance, by observing the disappearance of the broad O-H stretch of a carboxylic acid precursor and the appearance of the sharp C=O stretch of the acyl chloride product. libretexts.org

Table 3: Characteristic Infrared (IR) Absorption Bands for 4-Chloro-2-pentenoyl Chloride

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Acyl Chloride) | Stretch | 1785 - 1815 | Strong, Sharp |

| C=C (Alkene) | Stretch | 1640 - 1680 | Medium |

| =C-H | Stretch | 3010 - 3100 | Medium |

| C-H (sp³) | Stretch | 2850 - 3000 | Medium |

| C-Cl | Stretch | 600 - 800 | Strong |

Chromatographic Techniques for Reaction Mixture Analysis and Purification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for analyzing the composition of reaction mixtures, assessing the purity of isolated products, and for purification.

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is ideal for the analysis of volatile and thermally stable compounds. Due to the high reactivity of acyl chlorides, direct analysis by GC can be challenging. Derivatization is often employed, where the acyl chloride is converted into a more stable derivative, such as an ester or an amide, prior to analysis. nih.govacs.org For example, reaction with an alcohol like methanol (B129727) would convert 4-chloro-2-pentenoyl chloride into the corresponding methyl ester, which is more amenable to GC analysis. The gas chromatogram would show the retention times of different components in the mixture, allowing for their separation, while the mass spectrometer provides structural information for identification.

High-Performance Liquid Chromatography (HPLC) is a technique used to separate, identify, and quantify each component in a mixture. It is suitable for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. Similar to GC, the high reactivity of acyl chlorides with common protic HPLC solvents (like water or methanol) necessitates careful method development. nih.gov

Often, derivatization is the preferred strategy for HPLC analysis. Reacting the acyl chloride with a UV-active derivatizing agent, such as an aromatic amine or hydrazine, can form a stable derivative that is easily detectable by a UV-Vis detector. google.com This approach allows for sensitive quantification and purity assessment. Reversed-phase HPLC, using a non-polar stationary phase and a polar mobile phase, would be a common mode for separating the derivatized product from impurities. By taking aliquots from a reaction at different time points, derivatizing them, and analyzing by HPLC, the progress of the reaction can be accurately monitored. researchgate.net

Theoretical and Computational Investigations of 4 Chloro 2 Pentenoyl Chloride and Its Reactivity

Quantum Chemical Calculations of Electronic Structure and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic distribution.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 4-chloro-2-pentenoyl chloride, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be utilized to determine its most stable three-dimensional arrangement (ground state geometry). These calculations would optimize bond lengths, bond angles, and dihedral angles to find the conformation with the lowest energy.

It is expected that the molecule would exhibit distinct conformational isomers due to rotation around the C-C single bonds. DFT calculations would not only predict the geometries of these conformers but also their relative energies, indicating which conformer is most likely to be present at equilibrium. For instance, the orientation of the carbonyl group relative to the carbon-carbon double bond would be a key determinant of conformational stability.

Table 1: Predicted Geometrical Parameters for 4-Chloro-2-pentenoyl Chloride (Illustrative)

| Parameter | Predicted Value (Å or °) |

|---|---|

| C=O Bond Length | ~1.19 Å |

| C-Cl (acyl chloride) Bond Length | ~1.80 Å |

| C=C Bond Length | ~1.34 Å |

| C-Cl (on pentenyl chain) Bond Length | ~1.78 Å |

| O=C-Cl Bond Angle | ~120° |

| C=C-C Bond Angle | ~123° |

Note: These are typical values for similar functional groups and would be precisely determined by specific DFT calculations.

Natural Bond Orbital (NBO) analysis is a technique used to study charge distribution, hybridization, and donor-acceptor interactions within a molecule. An NBO analysis of 4-chloro-2-pentenoyl chloride would provide insights into the electronic interactions that govern its structure and reactivity.

Key findings from an NBO analysis would include the natural charges on each atom, revealing the electrophilic and nucleophilic centers. The carbonyl carbon and the carbon bonded to the chlorine on the pentenyl chain are expected to be significant electrophilic sites. The analysis would also detail the hybridization of atomic orbitals to form bonding orbitals.

Furthermore, NBO analysis quantifies hyperconjugative interactions, such as the delocalization of electron density from a filled bonding orbital to an adjacent empty antibonding orbital. For example, the interaction between the lone pairs on the oxygen and chlorine atoms and the antibonding orbitals of adjacent sigma bonds would be elucidated, providing a measure of their stabilizing effect.

Table 2: Illustrative NBO Analysis Results for Key Interactions in 4-Chloro-2-pentenoyl Chloride

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) | σ*(C-Cl) | High |

| LP (Cl on acyl group) | σ*(C=O) | Moderate |

| π (C=C) | σ*(C-Cl on chain) | Moderate |

Note: LP denotes a lone pair orbital. The values are illustrative and would be quantified by actual NBO calculations.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in mapping out the energetic landscape of chemical reactions, helping to understand mechanisms and predict kinetics.

For a molecule like 4-chloro-2-pentenoyl chloride, computational methods can be used to model its reactions, such as nucleophilic acyl substitution or reactions at the double bond. By locating the transition state structures for these reactions and calculating their energies relative to the reactants, the activation energy (Ea) can be determined.

The activation energy is a critical parameter for predicting the rate of a reaction. A lower activation energy implies a faster reaction. Computational studies could, for example, compare the activation energies for the reaction of 4-chloro-2-pentenoyl chloride with different nucleophiles, thereby predicting their relative reactivities.

Computational simulations can provide a step-by-step visualization of a reaction mechanism, including the formation of intermediates and transition states. For instance, in a reaction involving both functional groups of 4-chloro-2-pentenoyl chloride, computational modeling could determine whether the reaction proceeds via a stepwise or concerted mechanism and which functional group is more reactive under specific conditions. These simulations provide a level of detail that is often difficult to obtain through experimental means alone.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties of a molecule, which can then be compared with experimental spectra for validation of the computational model.

DFT calculations can be used to compute the vibrational frequencies of 4-chloro-2-pentenoyl chloride, which correspond to the peaks in its infrared (IR) spectrum. The calculated frequencies are often scaled to better match experimental values. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted, aiding in the interpretation of experimental NMR spectra. The agreement between predicted and experimental spectra would provide confidence in the accuracy of the computed molecular structure and electronic properties.

Table 3: Predicted vs. Experimental Spectroscopic Data (Hypothetical)

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| C=O Stretch (IR) | ~1780 cm⁻¹ | ~1795 cm⁻¹ |

| ¹³C NMR (C=O) | ~168 ppm | ~170 ppm |

| ¹H NMR (vinyl H) | ~6.5-7.0 ppm | ~6.7 ppm |

Note: The predicted values are typical for the functional groups and would be refined by specific calculations.

Future Research Directions and Emerging Opportunities in 4 Chloro 2 Pentenoyl Chloride Chemistry

Development of Novel Catalytic Methods for Selective Transformations

The multifunctionality of 4-Chloro-2-pentenoyl chloride makes chemoselective transformations a key area for future research. The development of sophisticated catalytic systems will be crucial to control reactions at specific sites within the molecule.

Key Research Objectives:

Site-Selective Catalysis: Designing catalysts that can selectively target the acyl chloride, the double bond, or the C-Cl bond is a primary objective. For instance, transition-metal catalysts could be developed for cross-coupling reactions at the C-Cl bond while leaving the acyl chloride and alkene moieties intact. Conversely, Lewis or Brønsted acid catalysts could be tailored to activate the acyl chloride for nucleophilic substitution without affecting the other functional groups.

Asymmetric Catalysis: The presence of a stereocenter at the fourth carbon position upon certain transformations opens the door for asymmetric catalysis. Chiral catalysts could be employed to synthesize enantiomerically pure derivatives, which is of significant interest in the pharmaceutical and agrochemical industries.

Tandem Catalytic Reactions: A promising avenue is the design of catalytic processes where multiple transformations occur in a single pot. For example, a catalyst could facilitate an initial acylation followed by an intramolecular cyclization, providing rapid access to complex heterocyclic structures.

| Catalyst Type | Potential Selective Transformation | Target Functional Group |

| Transition Metal (e.g., Pd, Ni) | Cross-coupling reactions (e.g., Suzuki, Sonogashira) | C-Cl bond |

| Lewis Acids (e.g., Sc(OTf)₃, In(OTf)₃) | Friedel-Crafts acylation | Acyl chloride |

| Chiral Phosphoric Acids | Asymmetric additions to the double bond | C=C double bond |

| Organocatalysts (e.g., N-Heterocyclic Carbenes) | Acylation of sterically hindered alcohols | Acyl chloride |

Exploration of Sustainable and Green Chemistry Approaches in its Synthesis and Reactivity

Future research will increasingly focus on aligning the synthesis and application of 4-Chloro-2-pentenoyl chloride with the principles of green chemistry. This involves minimizing waste, reducing energy consumption, and utilizing renewable resources.

Potential Green Chemistry Strategies:

Greener Synthetic Routes: Investigating synthetic pathways that start from renewable feedstocks and avoid hazardous reagents is a key goal. For example, biocatalytic methods employing enzymes could offer a more environmentally friendly alternative to traditional chemical synthesis.

Use of Benign Solvents: Replacing conventional volatile organic solvents with greener alternatives such as water, supercritical fluids (like CO₂), or bio-based solvents will be a significant area of research.

Atom Economy: Developing reactions with high atom economy, where the majority of atoms from the reactants are incorporated into the final product, is a fundamental principle of green chemistry. Catalytic reactions are often inherently more atom-economical than stoichiometric processes.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of 4-Chloro-2-pentenoyl chloride chemistry into continuous flow and automated systems offers numerous advantages over traditional batch processing, including improved safety, scalability, and efficiency.

Advantages of Flow Chemistry:

Enhanced Safety: Flow reactors handle only small volumes of reactive materials at any given time, which significantly mitigates the risks associated with handling hazardous intermediates and exothermic reactions.

Precise Reaction Control: The high surface-area-to-volume ratio in microreactors allows for precise control over reaction parameters such as temperature and mixing, often leading to higher yields and selectivities.

Automated Synthesis: Automated platforms can enable the rapid synthesis and screening of a library of 4-Chloro-2-pentenoyl chloride derivatives for applications in drug discovery and materials science. This high-throughput approach can accelerate the discovery of new molecules with desired properties.

Computational Design of New Reactivity Profiles and Analogous Compound Development

Computational chemistry and molecular modeling are powerful tools for predicting the reactivity of 4-Chloro-2-pentenoyl chloride and for designing novel analogous compounds with tailored properties.

Computational Approaches:

Reaction Mechanism Studies: Density Functional Theory (DFT) calculations can be used to elucidate the mechanisms of known and novel reactions involving 4-Chloro-2-pentenoyl chloride. This understanding can guide the optimization of reaction conditions and the design of more efficient catalysts.

In Silico Screening: Virtual screening of potential reactants and catalysts can be performed to predict the outcome of reactions, thereby reducing the need for extensive experimental work.

Design of Analogs: Computational methods can be employed to design new analogs of 4-Chloro-2-pentenoyl chloride with specific electronic and steric properties. For example, modifying the substitution pattern on the carbon backbone could lead to compounds with unique reactivity or biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Chloro-2-pentenoyl Chloride in laboratory settings?

- Methodology :

- Synthesis : React 4-Chloro-2-pentenoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] under anhydrous conditions, typically at reflux temperatures (40–60°C) for 4–6 hours.

- Purification : Fractional distillation under reduced pressure (e.g., 20–30 mmHg) to isolate the acyl chloride, avoiding thermal decomposition.

- Safety : Conduct reactions in a fume hood with inert gas (N₂/Ar) purging. Use PPE (gloves, goggles, lab coat) and ensure immediate access to emergency showers .

Q. How should 4-Chloro-2-pentenoyl Chloride be stored and handled to mitigate risks?

- Protocols :

- Storage : Airtight glass containers under inert gas (N₂), away from moisture and heat. Label containers with GHS hazard symbols (corrosive, toxic).

- Handling : Use double-contained systems for transfer. Implement engineering controls (e.g., local exhaust ventilation) and monitor airborne concentrations via gas detectors.

- Emergency Measures : Immediate decontamination with water (15+ minutes for skin/eye contact) and medical consultation for inhalation exposure .

Q. What analytical techniques are critical for characterizing 4-Chloro-2-pentenoyl Chloride?

- Techniques :

- NMR Spectroscopy : ¹H NMR (δ 5.8–6.2 ppm for α,β-unsaturated protons; δ 2.8–3.2 ppm for CH₂Cl). ¹³C NMR confirms the carbonyl (δ 170–175 ppm) and chloroalkene groups.

- IR Spectroscopy : Strong C=O stretch at ~1800 cm⁻¹.

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 153 [M⁺]) for purity assessment.

- Reference Data : Cross-validate with NIST Chemistry WebBook entries for analogous acyl chlorides .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 4-Chloro-2-pentenoyl Chloride in nucleophilic substitutions?

- Methodology :

- DFT Calculations : Optimize molecular geometry using Gaussian or ORCA software. Analyze LUMO distribution to identify electrophilic sites (e.g., carbonyl carbon).

- Reactivity Studies : Compare activation energies for reactions with amines/thiols. Solvent effects (e.g., DCM vs. THF) can be modeled via COSMO-RS.

- Validation : Correlate computational results with experimental kinetic data (e.g., Hammett plots) .

Q. What challenges arise in scaling up 4-Chloro-2-pentenoyl Chloride synthesis for industrial research?

- Challenges & Solutions :

- Exothermicity : Use jacketed reactors with precise temperature control (-10°C to 50°C).

- Purification : Continuous distillation systems with short residence times minimize decomposition.

- Safety : Implement automated pressure relief valves and real-time gas monitoring. Pilot-scale testing in flow reactors improves yield (e.g., 85–90% purity) .

Q. How does the chloro substituent influence the compound’s application in peptide coupling reactions?

- Mechanistic Insights :

- Electrophilicity Enhancement : The chloro group withdraws electron density, increasing carbonyl reactivity.

- Coupling Efficiency : Compare with non-chlorinated analogs (e.g., pentenoyl chloride) using carbodiimide activators (EDC/DCC).

- Side Reactions : Monitor for racemization in chiral substrates via chiral HPLC .

Q. What are the environmental implications of 4-Chloro-2-pentenoyl Chloride hydrolysis byproducts?

- Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.